2-Phenethyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-Phenethyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazolo[1,5-a]pyrimidine core with phenethyl and pyridyl substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenethyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phenethyl bromide and 4-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction conditions, leading to higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenethyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-Phenethyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Phenethyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects. For example, the compound has been shown to inhibit kinases involved in cell proliferation, making it a potential candidate for cancer treatment .
Comparison with Similar Compounds
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Alkoxy-[1,2,4]triazolo[1,5-a]pyrimidine
- 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine
Comparison: Compared to these similar compounds, 2-Phenethyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibits unique properties due to the presence of phenethyl and pyridyl substituents. These substituents enhance its biological activity and specificity towards certain molecular targets. Additionally, the compound’s structural features contribute to its stability and reactivity, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C18H15N5 |
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Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-(2-phenylethyl)-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H15N5/c1-2-4-14(5-3-1)6-7-17-21-18-20-13-10-16(23(18)22-17)15-8-11-19-12-9-15/h1-5,8-13H,6-7H2 |
InChI Key |
KBRAEWOCEUTJQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=NC=C4 |
Origin of Product |
United States |
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